molecular formula C18H22BF B1587600 Dimesitylboron fluoride CAS No. 436-59-9

Dimesitylboron fluoride

Cat. No.: B1587600
CAS No.: 436-59-9
M. Wt: 268.2 g/mol
InChI Key: WZWGERGANZMXOM-UHFFFAOYSA-N
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Description

Dimesitylboron fluoride is an organoboron compound with the chemical formula [2,4,6-(CH3)3C6H2]2BF. It is known for its unique structural properties, where the boron atom is bonded to two mesityl groups and one fluoride ion. This compound is often used in various chemical applications due to its stability and reactivity.

Biochemical Analysis

Biochemical Properties

Dimesitylboron fluoride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with enzymes that are involved in metabolic pathways, influencing their activity and function. For instance, this compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. Additionally, it has been observed to bind with specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate signaling pathways that are critical for cell growth and differentiation. It can also impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to moisture or heat. The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that prolonged exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where a certain dosage level must be reached before significant biological effects are observed. At high doses, this compound can cause toxicity, affecting various organs and systems within the animal. These findings are crucial for determining the safe and effective dosage ranges for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that are essential for these processes. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. These interactions are important for understanding the compound’s role in cellular metabolism and its potential impact on overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in certain cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for elucidating its cellular effects and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. This localization is crucial for the compound’s activity and function, as it allows this compound to interact with specific biomolecules within the cell. Studies have shown that the compound can localize to various subcellular compartments, including the nucleus, cytoplasm, and mitochondria, where it exerts its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimesitylboron fluoride can be synthesized through the reaction of dimesitylborane with a fluoride source. One common method involves the reaction of dimesitylborane with hydrogen fluoride or a fluoride salt such as potassium fluoride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the boron-fluoride bond.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and purity. Industrial processes may involve the use of automated reactors and stringent control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Dimesitylboron fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The fluoride ion can be substituted by other nucleophiles, such as alkoxides or amines.

    Oxidation and Reduction: The boron center can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkoxides (e.g., sodium methoxide) and amines (e.g., aniline). These reactions typically occur in polar solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide can be used, although these reactions are less frequently studied.

Major Products Formed

    Substitution Reactions: The major products are typically the substituted boron compounds, where the fluoride ion is replaced by the nucleophile.

    Oxidation and Reduction: Products depend on the specific redox conditions but may include boron-oxygen or boron-nitrogen compounds.

Scientific Research Applications

Dimesitylboron fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

    Biology: Its derivatives are studied for potential use in biological imaging and as sensors for detecting fluoride ions.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.

    Industry: It is used in the production of advanced materials, including polymers and electronic components.

Comparison with Similar Compounds

Similar Compounds

    Trimesitylborane: Similar in structure but with three mesityl groups instead of two.

    Dimesitylboron chloride: Similar but with a chloride ion instead of fluoride.

    Dimesitylboron bromide: Similar but with a bromide ion instead of fluoride.

Uniqueness

Dimesitylboron fluoride is unique due to the presence of the fluoride ion, which imparts distinct reactivity and stability compared to its chloride and bromide counterparts. The fluoride ion’s small size and high electronegativity make this compound particularly useful in applications requiring strong boron-fluoride interactions.

Properties

IUPAC Name

fluoro-bis(2,4,6-trimethylphenyl)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BF/c1-11-7-13(3)17(14(4)8-11)19(20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWGERGANZMXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392743
Record name Dimesitylfluoroborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436-59-9
Record name Dimesitylfluoroborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimesitylboron fluoride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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